1H-Triazole-4-carbaldehyde chemical properties and structure
1H-Triazole-4-carbaldehyde chemical properties and structure
An In-depth Technical Guide to 1H-1,2,3-Triazole-4-carbaldehyde: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-1,2,3-triazole-4-carbaldehyde, a versatile heterocyclic compound. Due to the vast body of research on its N-substituted derivatives, this document will focus on the core properties of the parent compound while drawing illustrative examples from its more extensively studied analogues, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. The 1,2,3-triazole ring is a highly stable, aromatic five-membered heterocycle that is synthetically accessible and serves as a valuable pharmacophore and building block in medicinal chemistry and materials science.[1] Its stability against hydrolysis, oxidation, and reduction makes it a reliable component in complex molecular architectures.[1]
Chemical Structure and Properties
The fundamental structure of 1H-1,2,3-triazole-4-carbaldehyde consists of a 1,2,3-triazole ring with a formyl (aldehyde) group at the 4-position. The "1H" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms, leading to tautomerism. The compound's aldehyde group is highly reactive, making it a key intermediate for a wide array of chemical transformations.[2]
Physicochemical Data
The quantitative properties of the parent compound, 1H-1,2,3-triazole-4-carbaldehyde, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O | PubChem[3] |
| Molecular Weight | 97.08 g/mol | PubChem[3] |
| CAS Number | 16681-68-8 | PubChem[3] |
| IUPAC Name | 2H-triazole-4-carbaldehyde | PubChem[3] |
| InChI | InChI=1S/C3H3N3O/c7-2-3-1-4-6-5-3/h1-2H,(H,4,5,6) | PubChem[3] |
| InChIKey | MOLKLIYWXFEEJM-UHFFFAOYSA-N | PubChem[3] |
| SMILES | O=Cc1cn[nH]n1 | PubChem |
| Appearance | Solid (based on derivatives) | [4][5][6] |
Structural Visualization
The chemical structure of 1H-1,2,3-triazole-4-carbaldehyde is depicted below, illustrating the core functional groups.
Caption: Structure of 1H-1,2,3-triazole-4-carbaldehyde.
Synthesis and Reactivity
1,2,3-Triazole-4-carbaldehydes are crucial synthetic intermediates.[4][7] Their synthesis and subsequent reactions are central to creating diverse molecular libraries.
General Synthetic Workflow
The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly efficient and regioselective, exclusively producing the 1,4-isomer.[1] The aldehyde functionality is typically introduced by oxidizing the corresponding primary alcohol, which is formed via the CuAAC reaction between an azide and propargyl alcohol.
Caption: General synthetic workflow for 1-substituted triazole-4-carbaldehydes.
Key Chemical Reactions
The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to a variety of reactions.[1]
-
Nucleophilic Addition: The aldehyde can be easily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[1]
-
Condensation Reactions: It readily undergoes condensation with compounds containing active methylene groups (Knoevenagel condensation) or with phosphorus ylides (Wittig reaction) to form new carbon-carbon double bonds.[1]
-
Reductive Amination: Reaction with amines followed by reduction provides access to a range of substituted aminomethyl-triazoles.
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Rearrangements: In reactions with certain amines, substituted triazole aldehydes can undergo rearrangements such as the Dimroth or Cornforth rearrangement.[7]
Caption: Key reaction pathways of 1H-1,2,3-triazole-4-carbaldehyde.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are representative protocols for the synthesis and reaction of a triazole carbaldehyde, adapted from published procedures.
Protocol 1: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
This two-step protocol first describes the CuAAC reaction to form the alcohol precursor, followed by its oxidation.
Step A: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol
-
Reactants: Phenylazide (1.0 eq), propargyl alcohol (1.0 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate (0.05 eq).
-
Procedure:
-
Dissolve phenylazide and propargyl alcohol in a 1:1 mixture of water and t-butanol.
-
Add sodium ascorbate to the solution, followed by copper(II) sulfate.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure alcohol.
-
Step B: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde [8]
-
Reactants: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq), activated manganese dioxide (MnO₂) (approx. 10 eq by weight).
-
Procedure:
-
Dissolve the alcohol (e.g., 245 mg, 1.4 mmol) in dichloromethane (DCM, 15 mL).[8]
-
Add MnO₂ (e.g., 1.23 g, 14.14 mmol) to the stirred solution.[8]
-
Stir the resulting suspension at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture through a pad of Celite to remove the MnO₂ solids, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to afford the pure aldehyde, often in near-quantitative yield.[8]
-
Protocol 2: N-Terminal Protein Modification
1H-1,2,3-triazole-4-carbaldehyde derivatives are used for the site-specific modification of protein N-termini under mild conditions.[7]
-
Materials: A stock solution of the target protein (e.g., in phosphate buffer, pH 7.4), a stock solution of the triazole-4-carbaldehyde derivative (e.g., in DMSO).
-
Procedure:
-
To the protein solution, add the triazole-4-carbaldehyde derivative solution to achieve a final desired molar excess (e.g., 10-50 fold). The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for a specified period (e.g., 2-24 hours).
-
The reaction proceeds via the formation of an intermediate imine or a stable thiazolidine-like adduct, effectively labeling the N-terminus.
-
Quench the reaction if necessary and remove the excess unreacted aldehyde by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
-
Analyze the modified protein using techniques like mass spectrometry (MALDI-TOF or ESI-MS) to confirm the covalent modification and determine the labeling efficiency.
-
Applications in Research and Development
The unique structural and electronic properties of the 1,2,3-triazole-4-carbaldehyde scaffold make it highly valuable in several fields:
-
Pharmaceutical Development: It is a key intermediate for synthesizing bioactive molecules, including antifungal and antibacterial agents.[2] The triazole ring often acts as a stable bioisostere for amide bonds, enhancing metabolic stability in drug candidates.[1]
-
Agricultural Chemistry: The scaffold is used to develop effective pesticides and herbicides.[2]
-
Material Science: Incorporation into polymers can enhance thermal stability and mechanical strength.[2]
-
Bioconjugation: Its derivatives are employed for site-specific labeling and modification of biomolecules like proteins.[7]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 1H-1,2,3-triazole-4-carbaldehyde is considered hazardous.[3]
-
Hazards:
-
Precautions for Safe Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Avoid contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[10]
-
-
Storage Conditions:
References
- 1. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
